Bicyclomycin (systematic name: (4aR,5S,6aS,8aS,9aR)-5-[(1S,2R,3S)-1,2,3-trihydroxypropyl]-4a,5,6,6a,8a,9,9a,10-octahydro-7,9-dioxo-2H-pyrido[1,2-a]pyrazine-3-carboxylic acid) [, ] is a naturally occurring antibiotic produced by various Streptomyces species [, ] and certain strains of Pseudomonas aeruginosa [, ]. It exhibits a broad spectrum of activity against Gram-negative bacteria and limited activity against Gram-positive bacteria, notably Micrococcus luteus []. Bicyclomycin's unique structure and mechanism of action make it a valuable tool in scientific research, particularly in understanding bacterial transcription termination.
The synthesis of bicyclomycin has been approached through various synthetic methodologies. One significant method involves the oxidative cyclization of specific precursors, such as 6, using phenylselenyl chloride to form the bicyclic structure . Additionally, research has focused on synthesizing bicyclomycin derivatives to explore modifications in its bicyclic unit, which can affect its biological activity . The detailed synthetic pathways include:
Bicyclomycin features a complex bicyclic structure characterized by a unique arrangement of carbon, nitrogen, and oxygen atoms. The stereochemistry of its intermediates has been determined through advanced techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography . The structural data reveal:
Bicyclomycin undergoes several chemical reactions that are crucial for its biosynthesis and functionality. Key reactions include:
Bicyclomycin exerts its antibacterial effects primarily by inhibiting bacterial RNA polymerase. This inhibition disrupts RNA synthesis, leading to cell death. The mechanism involves:
Data from studies indicate that bicyclomycin's binding affinity is influenced by its structural conformation and the presence of specific functional groups .
Bicyclomycin exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and potential applications in medicine .
Bicyclomycin has significant scientific uses, particularly in microbiology and pharmacology:
Bicyclomycin was first isolated in 1972 from Gram-positive soil bacteria identified as Streptomyces sapporoensis (later reclassified as Streptomyces cinnamoneus) and independently from Streptomyces aizumensis [5] [10]. Early characterization revealed its broad-spectrum activity against Gram-negative pathogens and unusual structural features: a bicyclic [4.2.2] ring system derived from a diketopiperazine (DKP) core composed of L-isoleucine and L-leucine, decorated with multiple oxygenations [3] [10]. Despite its clinical promise, taxonomic ambiguity persisted until genomic analyses confirmed S. cinnamoneus DSM 41675 as the principal producer, with additional strains later identified (S. griseoflavus) [4] [6]. Fermentation studies established bicyclomycin as a water-soluble, heat-stable metabolite with low toxicity, enabling veterinary use against bacterial diarrhea in calves and pigs [10].
The bicyclomycin BGC (bcm) was pinpointed through whole-genome sequencing of S. cinnamoneus DSM 41675 using a hybrid approach (Oxford Nanopore MinION + Illumina MiSeq). This yielded a 6.66-Mb near-complete genome assembly, enabling bioinformatic mining [4] [6]. Key findings:
Table 1: Bicyclomycin Biosynthetic Gene Cluster (BGC) Components
Gene | Product | Function | Evidence |
---|---|---|---|
bcmA | Cyclodipeptide synthase (CDPS) | Forms cyclo(L-Ile-L-Leu) | Heterologous expression [3] [4] |
bcmB | Isopenicillin N synthase-like oxygenase | C9 hydroxylation | Gene deletion, intermediate accumulation [6] |
bcmC | 2OG-Fe(II) oxygenase | C8 hydroxylation | In vitro reconstitution [3] |
bcmD | Cytochrome P450 | Ether bridge formation | Bioinformatics, mutant studies [4] [6] |
bcmE–G | 2OG-Fe(II) oxygenases | Multi-site oxidations | Intermediate profiling [6] |
bcmT | MFS transporter | Self-resistance | Overexpression in E. coli [4] |
Biosynthesis occurs via a two-stage process: DKP core assembly followed by oxidative remodeling.
Core Formation
Oxidative Tailoring
Eight oxidative modifications transform 2 into bicyclomycin, mediated by six iron-dependent enzymes:
Table 2: Oxidative Cascade in Bicyclomycin Biosynthesis
Intermediate | Molecular Weight | Modification | Catalyzing Enzyme |
---|---|---|---|
Cyclo(L-Ile-L-Leu) (2) | 226 Da | None | BcmA |
8-Hydroxy-cIL (3) | 242 Da | C8 hydroxylation | BcmC |
8,9-Dihydroxy-cIL (4) | 258 Da | C9 hydroxylation | BcmG |
Monohydroxylated bicyclic intermediate | 274–288 Da | Ether bridge formation | BcmD (P450) |
Dihydrobicyclomycin | 304 Da | Terminal dehydrogenation | BcmF |
Gene deletion studies in S. cinnamoneus confirmed these roles: ΔbcmC accumulated 2; ΔbcmF accumulated dihydrobicyclomycin [6].
The bcm BGC exhibits unprecedented mobility across phylogenetically distant bacteria:
HGT discoveries enabled alternative production platforms:
Pseudomonas aeruginosa
Actinobacteria Hosts
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0